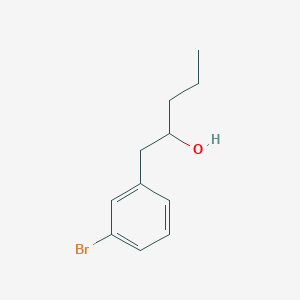

1-(3-Bromophenyl)-2-pentanol

Description

1-(3-Bromophenyl)-2-pentanol is a brominated aromatic secondary alcohol with the molecular formula C₁₁H₁₅BrO. Its structure comprises a pentanol chain substituted at the second carbon with a 3-bromophenyl group.

Properties

IUPAC Name |

1-(3-bromophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7,11,13H,2,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKISZHNIZCENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-bromobenzyl bromide reacts with pentanal in the presence of magnesium to form the desired product. The reaction is typically carried out in anhydrous ether under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products:

Oxidation: 1-(3-Bromophenyl)-2-pentanone.

Reduction: 1-phenyl-2-pentanol.

Substitution: 1-(3-Methoxyphenyl)-2-pentanol or 1-(3-Cyanophenyl)-2-pentanol.

Scientific Research Applications

1-(3-Bromophenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-pentanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Bromophenyl)-2-pentanol with compounds sharing functional groups, halogen substitution patterns, or biological activity.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

Chalcone Derivatives: The chalcone (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (compound 3 in –4, 6) shares the 3-bromophenyl moiety but incorporates an α,β-unsaturated ketone (enone) system. This structural feature is critical for its cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 422.22 µg/mL) . In contrast, this compound lacks the conjugated enone system, suggesting divergent reactivity and bioactivity.

Halogenated Alkanes: 1-Bromopentane () is a simpler alkyl bromide without aromatic or alcohol groups.

Its physicochemical properties (e.g., solubility, boiling point) would differ significantly from this compound due to the absence of the electron-deficient bromophenyl group .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

1-(3-Bromophenyl)-2-pentanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom attached to a phenyl ring, which is further connected to a pentanol chain, influencing its chemical properties and biological interactions.

The biological activity of this compound is largely attributed to its structural components: the hydroxyl group and the bromine atom. These functional groups facilitate interactions with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical effects.

Key Reactions

This compound can undergo several chemical reactions that may influence its biological activity:

- Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction : The bromine atom can be reduced, altering the compound's reactivity.

- Substitution : Nucleophilic substitution can replace the bromine atom with other functional groups, potentially affecting its biological profile.

Biological Activity

Research into the biological activity of this compound has highlighted several potential applications:

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of bromophenyl alcohols have shown efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. This could be due to its ability to inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Case Studies

A notable study explored the use of this compound in drug development. Researchers synthesized analogs of this compound and evaluated their pharmacological profiles. The results indicated promising activity against certain cancer cell lines, suggesting potential for further investigation in anticancer therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(3-Bromophenyl)-2-propanol | Shorter carbon chain | Moderate antimicrobial |

| 1-(4-Bromophenyl)-2-pentanol | Different bromine position | Reduced anti-inflammatory |

| 1-(3-Fluorophenyl)-2-pentanol | Fluorine instead of bromine | Enhanced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.